molecular formula C19H15FN2O2S B2409333 N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide CAS No. 331461-72-4

N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide

Cat. No.: B2409333
CAS No.: 331461-72-4
M. Wt: 354.4
InChI Key: KYJHSKDKFGBNDD-CIAFOILYSA-N
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Description

N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C19H15FN2O2S and its molecular weight is 354.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-16-7-3-15(4-8-16)13-24-17-9-5-14(6-10-17)12-21-22-19(23)18-2-1-11-25-18/h1-12H,13H2,(H,22,23)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJHSKDKFGBNDD-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C19H15FN2O2SC_{19}H_{15}FN_{2}O_{2}S and a molecular weight of 354.40 g/mol, this compound has been studied for its various pharmacological properties.

Chemical Structure

The compound features a thiophene ring, which is known for its role in biological systems, along with a hydrazone linkage that may contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of hydrazone compounds exhibit anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines, revealing that certain modifications in the structure significantly enhance their potency. The IC50 values were found to be in the low micromolar range, indicating strong activity against specific cancer types .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes.

  • Mechanism : The structure-activity relationship (SAR) studies suggest that the presence of the fluorobenzyl group enhances lipophilicity, which may improve binding affinity to target enzymes such as carbonic anhydrases and proteases involved in tumor progression .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens.

  • Research Findings : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

  • Study Insights : Research indicates that similar compounds can modulate neuronal signaling pathways and reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerIC50 values < 10 µM
Enzyme InhibitionSelective inhibition of carbonic anhydrases
AntimicrobialMIC values 8-32 µg/mL
NeuroprotectionReduction of oxidative stress

Scientific Research Applications

Corrosion Inhibition

Corrosion is a major concern in many industries, leading to significant economic losses. The compound N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide has been studied for its effectiveness as a corrosion inhibitor. Research indicates that similar compounds exhibit notable corrosion inhibition efficiency in acidic environments.

  • Mechanism : The inhibition occurs primarily through physisorption on metal surfaces, with the adsorption process following the Langmuir isotherm model. The efficiency of these compounds tends to increase with concentration but decreases with temperature, highlighting the importance of environmental conditions in their application .
  • Case Study : A study by Ichchou et al. (2019) demonstrated that sulfonohydrazide derivatives, which include structural analogs of the compound , effectively inhibited the corrosion of carbon steel. This study provides a foundation for further exploration into the specific applications of this compound in industrial settings .

Antimicrobial Activity

The antimicrobial properties of this compound have garnered attention due to rising concerns over drug-resistant pathogens.

  • Research Findings : Various studies have indicated that derivatives of thiophenecarbohydrazide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds structurally similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Case Study : In a comparative study on thiazol derivatives, certain compounds demonstrated effective inhibition against Mycobacterium smegmatis, suggesting that the incorporation of specific functional groups can enhance antimicrobial efficacy .

Anticancer Properties

The potential of this compound as an anticancer agent is an emerging area of research.

  • Mechanism : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth factors .
  • Research Insights : A study focused on related compounds revealed significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives could serve as lead compounds for further development into anticancer therapies .

Summary Table of Applications

ApplicationMechanismKey Findings
Corrosion InhibitionPhysisorption on metal surfaces; follows Langmuir isothermEffective in acidic media; efficiency increases with concentration .
Antimicrobial ActivityInhibition of bacterial growth through structural interactionsSignificant activity against Gram-positive and Gram-negative bacteria .
Anticancer PropertiesInduction of apoptosis; modulation of growth factorsCytotoxic effects observed in breast cancer cell lines .

Q & A

Q. What experimental designs validate its interactions with metalloenzymes?

  • Methodology : UV-Vis and EPR spectroscopy track redox interactions with oxidovanadium(V) complexes. For example, vanadyl (VO2+^{2+}) coordination shifts the λmax_{max} from 340 nm to 420 nm, indicating charge-transfer transitions .

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